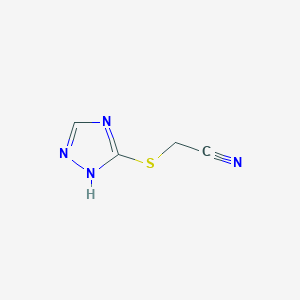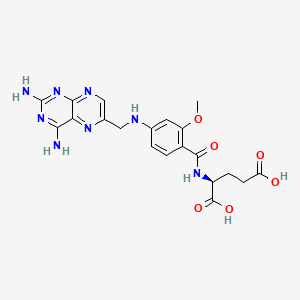
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- is a complex organic compound known for its significant role in various biochemical and pharmaceutical applications. This compound is structurally related to folic acid derivatives and is often studied for its potential therapeutic uses, particularly in the treatment of certain types of cancer and autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- typically involves the alkylation of diethyl N-(4-methylamino)benzoylglutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions often involve the addition of hydrogen atoms, usually facilitated by reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy and as an immunosuppressant in autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mecanismo De Acción
The compound exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively reduces the proliferation of rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: Another folic acid derivative with similar antineoplastic properties.
Aminopterin: An older compound with a similar mechanism of action but higher toxicity.
Pemetrexed: A newer antifolate drug used in cancer therapy.
Uniqueness
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- is unique due to its specific structural modifications, which enhance its binding affinity to dihydrofolate reductase and improve its therapeutic index compared to older compounds like aminopterin .
Propiedades
Número CAS |
65118-34-5 |
|---|---|
Fórmula molecular |
C20H22N8O6 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-methoxybenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-34-13-6-9(2-3-11(13)18(31)26-12(19(32)33)4-5-14(29)30)23-7-10-8-24-17-15(25-10)16(21)27-20(22)28-17/h2-3,6,8,12,23H,4-5,7H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1 |
Clave InChI |
OVJUDHZWHNUDBB-LBPRGKRZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



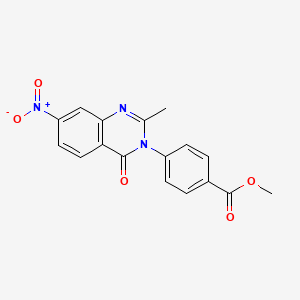


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
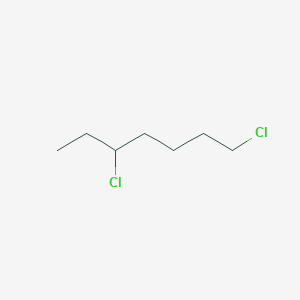
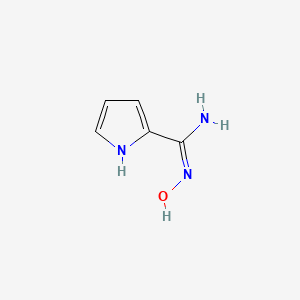
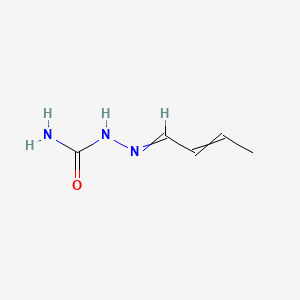



![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)

